molecular formula C12H17ClN2O B1391738 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride CAS No. 1246172-51-9

2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride

Cat. No. B1391738
M. Wt: 240.73 g/mol
InChI Key: UAVAMSQTIQDUFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride” is a chemical compound with the CAS Number: 1236262-17-1 . It is a potent, selective, and reversible inhibitor of iNOS .


Molecular Structure Analysis

The molecular structure of the compound is represented by the linear formula: C18H21ClN2O . The InChI code for the compound is 1S/C18H20N2O.ClH/c19-17 (12-14-6-2-1-3-7-14)18 (21)20-11-10-15-8-4-5-9-16 (15)13-20;/h1-9,17H,10-13,19H2;1H .

Scientific Research Applications

  • Pharmaceutical Research
    • Application : The compound is a part of the quinazoline and quinazolinone derivatives, which are nitrogen-containing heterocycles . These derivatives have received significant attention due to their wide and distinct biopharmaceutical activities .
    • Methods : The methods of application or experimental procedures for these derivatives involve chemical synthesis . The synthesized product is acquired from the filtrate and recrystallized to obtain the pure product .
    • Results : Quinazolines and quinazolinones are considered as noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization . They have shown important activities, for example, sedative hypnotics, antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-Parkinsonism, cancer, and other activities .

properties

IUPAC Name

2-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c1-9(13)12(15)14-7-6-10-4-2-3-5-11(10)8-14;/h2-5,9H,6-8,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVAMSQTIQDUFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=CC=CC=C2C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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